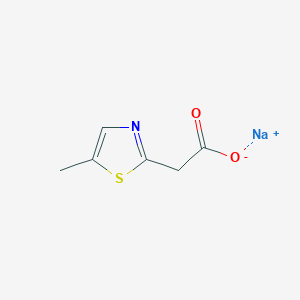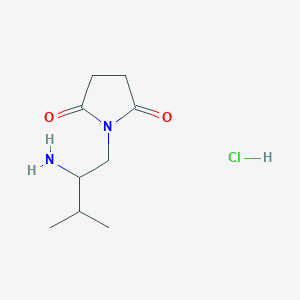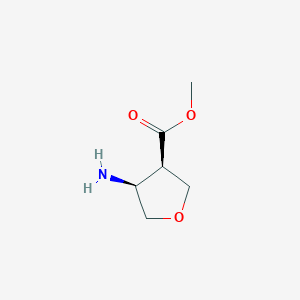
2-(5-メチル-1,3-チアゾール-2-イル)酢酸ナトリウム
説明
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, also known as MTTA, is an organic compound with a wide range of applications in the scientific research field. It is commonly used as a reagent in laboratory experiments due to its unique properties, and its ability to act as a catalyst in many organic reactions.
科学的研究の応用
化学研究
2-(5-メチル-1,3-チアゾール-2-イル)酢酸ナトリウムは、さまざまな化学研究用途で使用できるユニークな化学化合物です . その分子量は179.17であり、その経験式はC6H6NNaO2Sです .
生物活性
2-(5-メチル-1,3-チアゾール-2-イル)酢酸ナトリウムなどのチアゾール誘導体は、さまざまな生物活性を示すことが発見されています . これらには、抗酸化剤、鎮痛剤、抗炎症剤、抗菌剤、抗真菌剤、抗ウイルス剤、利尿剤、抗けいれん剤、神経保護剤、および抗腫瘍または細胞毒性薬分子が含まれます .
抗真菌用途
一部のチアゾール誘導体は、有望な抗真菌活性を示しています . たとえば、コレトトリクム・オルビキュラーレ、ボトリチス・シネレア、およびリゾクトニア・ソラニに対して効果的であることが発見されています .
抗がん用途
チアゾール誘導体は、抗がん特性も示すことが発見されています . たとえば、チアゾール誘導体であるボレロキシンは、DNAに結合し、トポイソメラーゼIIと相互作用し、DNAの二本鎖切断を引き起こし、G2期停止を引き起こし、最終的には細胞死を引き起こします .
降圧活性
チアゾール誘導体は、降圧活性を示すことが発見されています . これは、それらを新しい降圧薬の開発のための潜在的な候補にします .
抗精神病活性
チアゾール誘導体は、抗精神病活性を示すことも発見されています . これは、精神分裂病の治療におけるそれらの潜在的な使用を示唆しています .
作用機序
Target of Action
Molecules containing a thiazole ring, such as sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, may interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
It is known that thiazole-containing molecules can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules have been observed to influence various biochemical pathways .
Result of Action
Thiazole-containing molecules have been observed to have diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate . .
生化学分析
Biochemical Properties
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound can interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate affects various types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives can inhibit the activity of COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . This compound may also affect the expression of genes involved in inflammation and immune response, further modulating cellular processes .
Molecular Mechanism
The molecular mechanism of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate involves several key interactions at the molecular level. This compound can bind to and inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators . Additionally, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate may interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . For instance, thiazole derivatives have been shown to exhibit a fast onset of action, with their effects diminishing over time as the compound degrades . Long-term studies in vitro and in vivo have demonstrated that the effects of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate can vary depending on the duration of exposure and the stability of the compound .
Dosage Effects in Animal Models
The effects of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate may cause toxic or adverse effects, including gastrointestinal irritation and hepatotoxicity . Threshold effects have been observed in animal studies, indicating that the dosage of this compound must be carefully controlled to avoid adverse effects .
Metabolic Pathways
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux . For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting overall metabolic processes .
Transport and Distribution
The transport and distribution of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate may be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . These interactions can affect the compound’s overall bioavailability and efficacy .
Subcellular Localization
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for its biological activity and overall effects on cellular function .
特性
IUPAC Name |
sodium;2-(5-methyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Na/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDLBAIVVRAPTG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)
![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)


![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)

![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)


![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)

